molecular formula C14H19FN2O2 B569458 tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 912846-68-5

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B569458
CAS No.: 912846-68-5
M. Wt: 266.316
InChI Key: SKNYBTIRSWCZMQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

    Introduction of tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

    Amination and Fluorination: The amino group can be introduced through nucleophilic substitution reactions, while the fluorine atom can be added using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may serve as a lead compound in drug discovery, particularly for targeting neurological disorders or cancer.

    Industry: Its unique properties could be exploited in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism by which tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and fluorine groups can enhance binding affinity and specificity, while the tert-butyl ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its electronic properties and reactivity.

    tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Features a methyl group instead of fluorine, which can affect its steric and electronic characteristics.

Uniqueness

The presence of the fluorine atom in tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate distinguishes it from similar compounds, as fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions. This makes it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 912846-68-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H19FN2O2
  • Molecular Weight : 266.31 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Approximately 380.9 ± 42.0 °C
  • Flash Point : 184.2 ± 27.9 °C

Synthesis

The synthesis of this compound typically involves the nitration of the corresponding isoquinoline followed by reduction and subsequent reactions to introduce the tert-butyl and amino groups. The specific synthetic route can vary based on desired yield and purity.

Anticoagulant Activity

One of the prominent applications of this compound is in the development of oral factor Xa inhibitors. These inhibitors are crucial in managing conditions such as thrombosis and atrial fibrillation. The compound's structure allows it to effectively bind to the active site of factor Xa, inhibiting its activity and thus reducing blood coagulation .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, a study evaluating similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance bioactivity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that related isoquinoline derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves the inhibition of specific pathways critical for cancer cell survival .

Case Studies

StudyFindings
Milovic et al., 2022Identified bioactive derivatives with antimicrobial and anticancer activities through multicomponent reactions (MCRs).
ACS Journal of Medicinal ChemistryEvaluated structure–activity relationships (SAR) revealing that modifications to the amino group significantly affected biological potency against cancer cell lines .
NTU Thesis on Peptide AntibioticsDiscussed cellular uptake mechanisms facilitated by amino moieties in similar compounds, enhancing their effectiveness against Mycobacterium tuberculosis .

Properties

IUPAC Name

tert-butyl 6-amino-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-5-4-9-7-12(16)11(15)6-10(9)8-17/h6-7H,4-5,8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNYBTIRSWCZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727452
Record name tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912846-68-5
Record name tert-Butyl 6-amino-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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